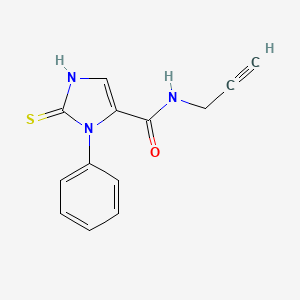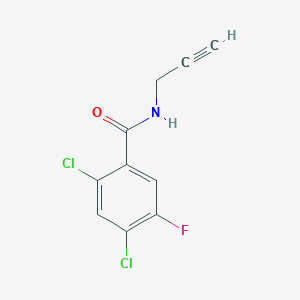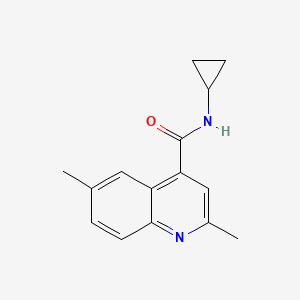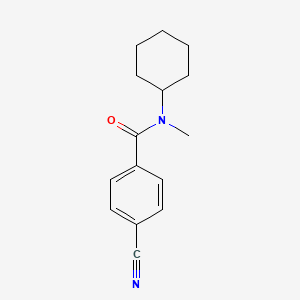
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and is commonly used to treat cardiovascular diseases such as stroke and heart attack.
Wirkmechanismus
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide works by inhibiting the 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor, which is a G protein-coupled receptor found on the surface of platelets. By blocking this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of blood clots. The exact mechanism of action for its antitumor and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide are primarily related to its antiplatelet activity. By inhibiting the 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor, the compound reduces platelet activation and aggregation, which can lead to a decrease in thrombus formation and a reduction in the risk of cardiovascular events such as stroke and heart attack. Additionally, studies have suggested that 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor antagonists may have anti-inflammatory effects and could be used to treat inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide in lab experiments include its high potency and specificity for the 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor, which allows for accurate and reliable measurements of platelet function. However, the compound has some limitations, including its low solubility in water and its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide. One area of interest is the potential use of 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor antagonists in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Additionally, further investigation into the neuroprotective effects of these compounds could lead to the development of new treatments for neurological disorders. Finally, there is a need for the development of more potent and selective 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor antagonists with improved pharmacokinetic properties for clinical use.
Conclusion
In conclusion, 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide is a compound with significant potential for therapeutic applications. Its high potency and specificity for the 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor make it a valuable tool for studying platelet function, and its potential for use in cancer and neurological disorders warrants further investigation. While there are limitations to its use in lab experiments, the development of more potent and selective 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor antagonists could lead to new treatments for a variety of diseases.
Synthesemethoden
The synthesis of 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide involves the reaction of 2-cyano-3-(2-propynylthio)thiophene with phenylmagnesium bromide followed by reaction with ammonium carbonate. The compound is then purified using column chromatography to obtain a white solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It is commonly used as an antiplatelet agent to prevent blood clots in patients with cardiovascular diseases. Additionally, it has been shown to have antitumor activity and is being investigated for its potential use in cancer treatment. Moreover, recent studies have suggested that 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide receptor antagonists may have neuroprotective effects and could be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-2-8-14-12(17)11-9-15-13(18)16(11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUOTZKTXBULEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)


![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)

![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
